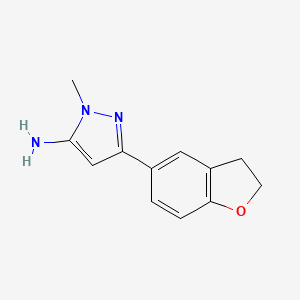
3-(2,5-Dimethylphenyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dimethylphenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dimethylphenyl)azetidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can yield azetidines .
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves large-scale cyclization reactions under controlled conditions. The use of microwave irradiation and solid supports like alumina can enhance the efficiency and yield of these reactions .
化学反应分析
Types of Reactions: 3-(2,5-Dimethylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and halides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine N-oxides, while reduction can produce more saturated azetidine derivatives.
科学研究应用
3-(2,5-Dimethylphenyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials, coatings, and catalysts.
作用机制
The mechanism of action of 3-(2,5-Dimethylphenyl)azetidine involves its interaction with specific molecular targets and pathways. The ring strain in the azetidine structure makes it highly reactive, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .
相似化合物的比较
Aziridines: These are three-membered nitrogen-containing rings with higher ring strain compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing rings with lower ring strain and different reactivity.
β-Lactams: These are four-membered rings containing both nitrogen and oxygen, known for their antibiotic properties.
Uniqueness: 3-(2,5-Dimethylphenyl)azetidine stands out due to its specific substitution pattern and the presence of the 2,5-dimethylphenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
属性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC 名称 |
3-(2,5-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-8-3-4-9(2)11(5-8)10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3 |
InChI 键 |
SRKKLZUHZFDJGD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)C2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


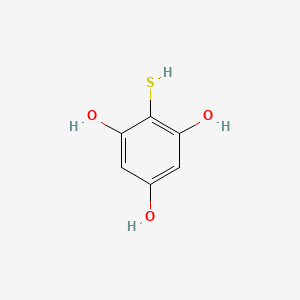
![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13601048.png)
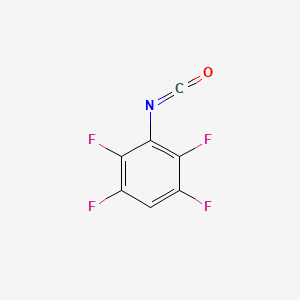
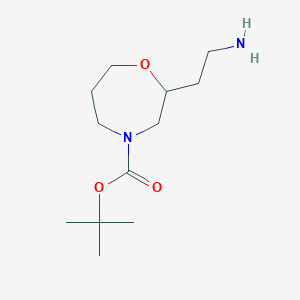
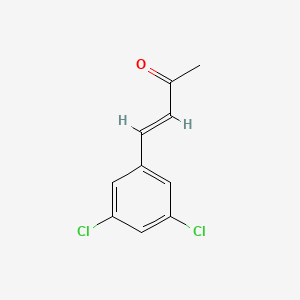

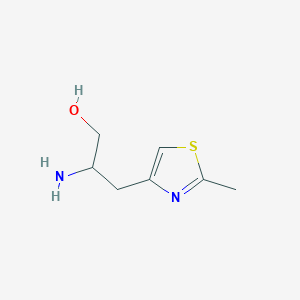
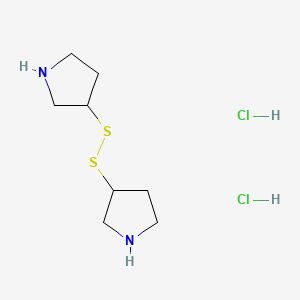
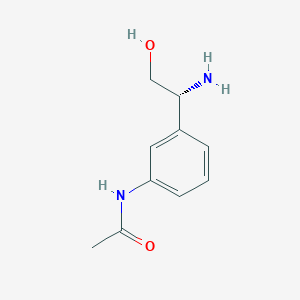
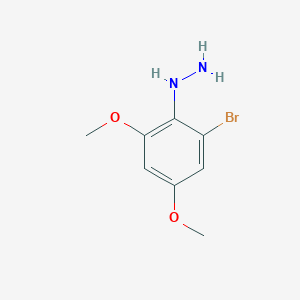

![Tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13601104.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13601108.png)
